2-(4-Hydroxy-3-iodophenyl)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid
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Overview
Description
(S)-2-((tert-Butoxycarbonyl)(methyl)amino)-2-(4-hydroxy-3-iodophenyl)acetic acid is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group, a methylamino group, and a hydroxy-iodophenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((tert-Butoxycarbonyl)(methyl)amino)-2-(4-hydroxy-3-iodophenyl)acetic acid typically involves multiple steps:
Protection of the amino group: The amino group is protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions during subsequent steps.
Iodination: The phenyl ring is iodinated using an appropriate iodinating agent such as iodine or N-iodosuccinimide (NIS).
Hydroxylation: The phenyl ring is hydroxylated using a hydroxylating agent like hydrogen peroxide or a hydroxyl radical.
Coupling: The protected amino acid is coupled with the iodinated and hydroxylated phenyl ring using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(S)-2-((tert-Butoxycarbonyl)(methyl)amino)-2-(4-hydroxy-3-iodophenyl)acetic acid can undergo various types of chemical reactions:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The iodophenyl group can be reduced to a phenyl group using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Chromium trioxide, potassium permanganate
Reducing agents: Palladium on carbon (Pd/C), hydrogen gas
Nucleophiles: Sodium azide, thiols, amines
Major Products
Oxidation: Formation of a carbonyl compound
Reduction: Formation of a phenyl compound
Substitution: Formation of various substituted phenyl derivatives
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of (S)-2-((tert-Butoxycarbonyl)(methyl)amino)-2-(4-hydroxy-3-iodophenyl)acetic acid would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The hydroxy and iodophenyl groups could play a role in binding to molecular targets, while the Boc-protected amino group could be involved in specific interactions or be removed to reveal a reactive site.
Comparison with Similar Compounds
Similar Compounds
(S)-2-Amino-2-(4-hydroxy-3-iodophenyl)acetic acid: Lacks the Boc protecting group and methylamino substitution.
(S)-2-((tert-Butoxycarbonyl)amino)-2-(4-hydroxy-3-iodophenyl)acetic acid: Lacks the methylamino substitution.
(S)-2-((tert-Butoxycarbonyl)(methyl)amino)-2-(4-hydroxyphenyl)acetic acid: Lacks the iodine substitution.
Uniqueness
(S)-2-((tert-Butoxycarbonyl)(methyl)amino)-2-(4-hydroxy-3-iodophenyl)acetic acid is unique due to the combination of its Boc-protected amino group, methylamino substitution, and hydroxy-iodophenyl moiety. This combination of functional groups imparts distinct chemical properties and potential reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(4-hydroxy-3-iodophenyl)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18INO5/c1-14(2,3)21-13(20)16(4)11(12(18)19)8-5-6-10(17)9(15)7-8/h5-7,11,17H,1-4H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDRIVODLZHFTHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C(C1=CC(=C(C=C1)O)I)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18INO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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